molecular formula C6H12N2O2 B12655522 N-(2-Aminoethyl)-3-oxobutyramide CAS No. 85168-90-7

N-(2-Aminoethyl)-3-oxobutyramide

Cat. No.: B12655522
CAS No.: 85168-90-7
M. Wt: 144.17 g/mol
InChI Key: WDDZPNJQWYESGP-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-3-oxobutyramide is an organic compound that features both an amide and an amino group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-3-oxobutyramide typically involves the reaction of 3-oxobutyric acid with 2-aminoethanol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

3-oxobutyric acid+2-aminoethanolThis compound+H2O\text{3-oxobutyric acid} + \text{2-aminoethanol} \rightarrow \text{this compound} + \text{H}_2\text{O} 3-oxobutyric acid+2-aminoethanol→this compound+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.

    Reduction: The carbonyl group in the compound can be reduced to form N-(2-Aminoethyl)-3-hydroxybutyramide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or other amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-(2-Aminoethyl)-3-oxo derivatives.

    Reduction: Formation of N-(2-Aminoethyl)-3-hydroxybutyramide.

    Substitution: Formation of substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(2-Aminoethyl)-3-oxobutyramide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-3-oxobutyramide exerts its effects is primarily through its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

N-(2-Aminoethyl)-3-oxobutyramide can be compared with other similar compounds such as:

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: This compound also contains an aminoethyl group but has different reactivity due to the presence of a silane group.

    N-(2-Aminoethyl)glycine: This compound is structurally similar but lacks the carbonyl group, leading to different chemical properties and reactivity.

Uniqueness: The presence of both an amino and a carbonyl group in this compound makes it unique, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality enhances its versatility in various applications.

Properties

CAS No.

85168-90-7

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N-(2-aminoethyl)-3-oxobutanamide

InChI

InChI=1S/C6H12N2O2/c1-5(9)4-6(10)8-3-2-7/h2-4,7H2,1H3,(H,8,10)

InChI Key

WDDZPNJQWYESGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NCCN

Origin of Product

United States

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